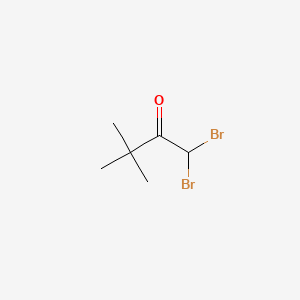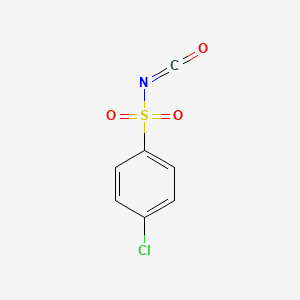
N-(3-(Trimethoxysilyl)propyl)cyclohexanamin
Übersicht
Beschreibung
Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- is a useful research compound. Its molecular formula is C12H27NO3Si and its molecular weight is 261.43 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oberflächenmodifikation von Kieselgel
N-(3-(Trimethoxysilyl)propyl)cyclohexanamin: wird als organischer Ligand zur Oberflächenmodifikation von Kieselgel verwendet. Diese Modifikation ist entscheidend für die Verbesserung der Fähigkeit des Gels, Schwermetallionen aus Lösungen aufzunehmen . Durch die Veränderung der Oberflächenchemie des Siliziumdioxids erhöht die Verbindung die Affinität des Gels zur Bindung an verschiedene Schwermetalle, was für die Umweltbereinigung und Wasseraufbereitung von Vorteil ist.
Funktionalisierung von Kohlenstoffnanoröhren
Diese Verbindung kann mit fluorierten Kohlenstoffnanoröhren (F-CNT) reagieren, um aminoalkylalkoxysilan-funktionalisierte Kohlenstoffnanoröhren zu erzeugen . Dieser Funktionalisierungsprozess ist bedeutend für die Entwicklung fortschrittlicher Materialien mit verbesserten mechanischen und elektrischen Eigenschaften, die in der Nanotechnologie und bei der Herstellung elektronischer Bauelemente eingesetzt werden können.
Verbesserung der Benetzbarkeit und Dispersion
Als Silankopplungsmittel verbessert This compound die Benetzbarkeit und Dispersion von Siliziumdioxid, was in der Gummiindustrie besonders nützlich ist. Es verbessert die Anti-Degradations-Eigenschaften von Naturkautschuk, was zu Materialien mit besserer Haltbarkeit und Langlebigkeit führt .
Verbesserung der Materialoberfläche
Die Verbindung ist bekannt für ihre Fähigkeit, die Grenzfläche zwischen anorganischen Füllstoffen und organischen Matrizen zu verbessern. Dies ist bei der Herstellung von modifizierten Farben, Beschichtungen, Harzen und Gummimaterialien von entscheidender Bedeutung. Es reagiert mit der Füllstoffoberfläche, erhöht die Bindungsstärke zur Matrix und verbessert die Beständigkeit des Materials gegen Abrieb, Kälte und chemische Korrosion .
Enzymatische Polymerisation für die elektrochemische Detektion
This compound: kann verwendet werden, um Goldnanostäbchen durch enzymatische Polymerisation zu funktionalisieren. Diese Anwendung ist vielversprechend für die elektrochemische Detektion von Wasserstoffperoxid, eine wichtige analytische Methode in verschiedenen chemischen und biologischen Prozessen .
Forschung und Entwicklung
Die Verbindung wird in Forschungseinrichtungen weit verbreitet für die Synthese und Entwicklung neuer Materialien eingesetzt. Ihre einzigartige chemische Struktur ermöglicht es ihr, ein vielseitiges Reagenz bei der Herstellung neuer Verbindungen und Materialien mit spezifischen gewünschten Eigenschaften für industrielle, pharmazeutische und technologische Anwendungen zu sein .
Wirkmechanismus
Target of Action
N-(3-(Trimethoxysilyl)propyl)cyclohexanamine, also known as Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-, is a type of organosilicon compound. It is primarily targeted at the surfaces of inorganic fillers . These fillers are often used in various materials such as paints, coatings, resins, and rubbers .
Mode of Action
This compound acts as a silane coupling agent . It has excellent surface activity and interfacial tension reducing properties . It reacts with the surfaces of inorganic fillers, enhancing the bond strength between the filler and the matrix . This results in improved wear resistance, cold resistance, and chemical corrosion resistance of the materials .
Biochemical Pathways
It is known that the compound’s action enhances the physical and chemical properties of materials by improving the bond strength between inorganic fillers and the matrix .
Result of Action
The result of N-(3-(Trimethoxysilyl)propyl)cyclohexanamine’s action is the enhancement of the material’s wear resistance, cold resistance, and chemical corrosion resistance . This is achieved by improving the bond strength between the inorganic fillers and the matrix of the material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(Trimethoxysilyl)propyl)cyclohexanamine. For instance, it reacts slowly with moisture or water . Therefore, it should be stored in a dry environment. Additionally, it should be used in a well-ventilated area to prevent high vapor concentration .
Eigenschaften
IUPAC Name |
N-(3-trimethoxysilylpropyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNDVXPHQJMHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC1CCCCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074644 | |
| Record name | Geniosil GF 92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3068-78-8 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geniosil GF 92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geniosil GF 92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trimethoxysilyl)propylcyclohexylamine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENIOSIL GF 92 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL2MH8L5Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















